molecular formula C24H19FN2O3 B2477728 (Z)-8-(4-fluorophenethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929964-18-1

(Z)-8-(4-fluorophenethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No. B2477728
M. Wt: 402.425
InChI Key: ZCAFZGLAVDFLPJ-UUYOSTAYSA-N
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Description

The compound is a benzofuroxazine derivative with a fluorophenethyl group and a pyridinylmethylene group. Benzofuroxazines are heterocyclic compounds that have been studied for various applications, including medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzofuroxazine ring, the introduction of the fluorophenethyl group, and the formation of the pyridinylmethylene group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the fluorine atom in the fluorophenethyl group could potentially be reactive .

Scientific Research Applications

Encapsulation of Aromatic Molecules

One study explores the encapsulation of aromatic molecules within hexanuclear arene ruthenium cages, demonstrating a strategy to create organometallic carceplex prisms with extended aromatic systems. This method could potentially be applied to similar compounds for creating encapsulated structures that might enhance molecular recognition, sensing, or catalytic properties (Mattsson et al., 2008).

Two-Photon Absorption Chromophores

Another area of application is in the development of π-conjugated dendritic fluorophores for two-photon absorption (TPA). Compounds containing styrylpyridyl moieties, similar in structural complexity to the query compound, have been synthesized and characterized for their TPA properties. These findings suggest potential applications in optical materials and photodynamic therapy (Yan et al., 2007).

Heterocyclic Derivative Synthesis

Research on the synthesis of heterocyclic derivatives, such as "(Z)-4-(Carbomethoxymethylene)-2-(4-fluorophenyl)-4H-benzo[d][1,3]oxazine," provides insights into methods for creating complex organic molecules with potential applications in medicinal chemistry and materials science. These synthetic approaches could be relevant for creating derivatives of the compound for various research and development purposes (Pancrazzi et al., 2017).

Fluorescence Probes for Metal Ions

Compounds with specific structural features have been developed as fluorescence probes for metal ions, demonstrating the potential for similar compounds to be used in sensing applications. These probes can selectively detect ions such as Zn(2+), showcasing the importance of structural design in creating effective sensors for biological and environmental monitoring (Huang et al., 2011).

Coordination Polymer Compounds

Research on coordination polymer compounds highlights the potential for using complex organic molecules in creating materials with novel properties. These materials, synthesized using drug ligands like Enoxacin, exhibit strong blue fluorescence, indicating applications in material science for creating fluorescent materials or components for electronic devices (Yu et al., 2006).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. This could involve in vitro studies, in vivo studies, and potentially clinical trials if the compound shows promising activity .

properties

IUPAC Name

(2Z)-8-[2-(4-fluorophenyl)ethyl]-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3/c25-18-5-3-16(4-6-18)9-11-27-14-20-21(29-15-27)8-7-19-23(28)22(30-24(19)20)12-17-2-1-10-26-13-17/h1-8,10,12-13H,9,11,14-15H2/b22-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAFZGLAVDFLPJ-UUYOSTAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)OCN1CCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)OCN1CCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-8-(4-fluorophenethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

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